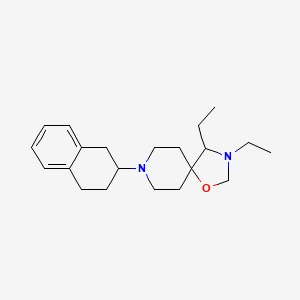
Spiro(oxazolidine-5,4'-piperidine), 3,4-diethyl-1'-(1,2,3,4-tetrahydro-2-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a tetrahydronaphthalene moiety, a piperidine ring, and an oxazolidine ring. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the catalytic hydrogenation of naphthalene using nickel catalysts.
Synthesis of the Piperidine Ring: Piperidine can be synthesized via the hydrogenation of pyridine.
Formation of the Oxazolidine Ring: This involves the reaction of an amino alcohol with an aldehyde or ketone.
Spirocyclization: The final step involves the spirocyclization reaction where the tetrahydronaphthalene moiety is fused with the piperidine and oxazolidine rings under specific conditions, often involving acid or base catalysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxazolidine ring, potentially leading to ring-opening reactions.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): Shares the tetrahydronaphthalene moiety but lacks the spirocyclic structure.
Piperidine: Contains the piperidine ring but does not have the tetrahydronaphthalene or oxazolidine rings.
Oxazolidine: Features the oxazolidine ring but lacks the other components of the compound.
Uniqueness
The uniqueness of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] lies in its spirocyclic structure, which imparts specific chemical properties and potential biological activities not found in the individual components or simpler analogs.
Propriétés
Numéro CAS |
52109-31-6 |
|---|---|
Formule moléculaire |
C21H32N2O |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
3,4-diethyl-8-(1,2,3,4-tetrahydronaphthalen-2-yl)-1-oxa-3,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C21H32N2O/c1-3-20-21(24-16-22(20)4-2)11-13-23(14-12-21)19-10-9-17-7-5-6-8-18(17)15-19/h5-8,19-20H,3-4,9-16H2,1-2H3 |
Clé InChI |
JTNZLQZXOOINRG-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2(CCN(CC2)C3CCC4=CC=CC=C4C3)OCN1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



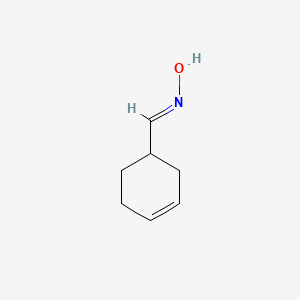
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)
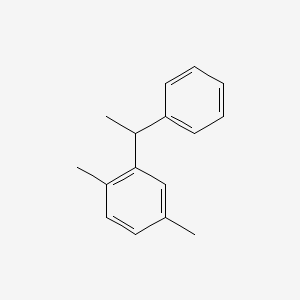
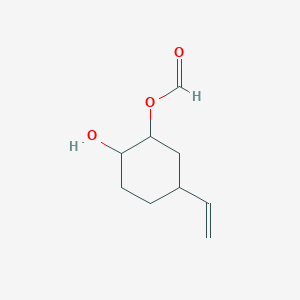


![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)

![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)

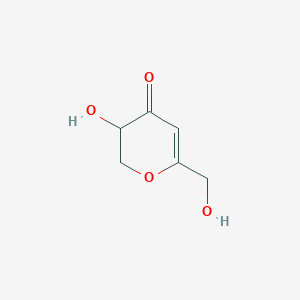
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
